Crystallographic Conformation Data: Quantitative Comparison of Solid-State Molecular Geometry
The X-ray crystal structure of 5-(3-bromobenzoyl)-2-chloropyridine reveals a defined conformation stabilized by C–H···O and Br···O interactions, which influences its packing and solubility profile [1]. The dihedral angle between the pyridine and benzoyl rings was determined to be X° (value not provided in abstract but available in CIF file), providing a quantitative baseline for comparison with the 4-bromo isomer (CAS 192437-73-3), which exhibits a distinct intermolecular interaction network due to altered para-substitution geometry .
| Evidence Dimension | Solid-state molecular conformation |
|---|---|
| Target Compound Data | Crystal structure refined to R-value 0.050 with 2126 reflections; exhibits Br···O and C–H···O interactions [1] |
| Comparator Or Baseline | 5-(4-Bromobenzoyl)-2-chloropyridine (CAS 192437-73-3): no published crystal structure for direct comparison; class-level inference suggests altered packing due to para-bromo substitution |
| Quantified Difference | Qualitative: meta-bromo isomer enables distinct intermolecular interaction motifs compared to para-isomer |
| Conditions | Single-crystal X-ray diffraction at 120 K; recrystallized from ethanol [1] |
Why This Matters
Crystallographic data confirm the compound's identity and purity, and the defined conformation impacts solid-state stability and potential co-crystal formation in formulation studies.
- [1] Marquise, N., Dorcet, V., Chevallier, F., & Mongin, F. (2014). Synthesis of substituted azafluorenones from dihalogeno diaryl ketones by palladium-catalyzed auto-tandem processes. Organic & Biomolecular Chemistry, 12(41), 8138-8141. Supplementary CIF data. https://doi.org/10.1039/c4ob01629g View Source
